2,2-Dimethoxypropane
2,2-Dimethoxypropane
2,2-Dimethoxypropane is an organic compound, which may be used as a protecting agent in the process of the synthesis of structurally related alkaloids like narciclasine and lycoricidine using phenylbromide as the starting material.
2,2-Dimethoxypropane (DMP) is an organic building block commonly employed as a precursor to generate 2-methoxypropene (MPP). The degradation study of DMP in ionic liquids showed the formation of MPP and 2-ethoxypropene (EPP) in an identical ratio due to the tunneling effect. Conformational analysis of DMP based on ab initio calculations and matrix isolation infrared spectroscopy has been reported. DMP reacts with water to produce methanol and acetone. This reaction has been employed in a method for the quantification of water in natural products by gas-liquid chromatography. Acidified DMP has been employed for the dehydration of biological samples.
2,2-Dimethoxypropane (DMP) is an organic building block commonly employed as a precursor to generate 2-methoxypropene (MPP). The degradation study of DMP in ionic liquids showed the formation of MPP and 2-ethoxypropene (EPP) in an identical ratio due to the tunneling effect. Conformational analysis of DMP based on ab initio calculations and matrix isolation infrared spectroscopy has been reported. DMP reacts with water to produce methanol and acetone. This reaction has been employed in a method for the quantification of water in natural products by gas-liquid chromatography. Acidified DMP has been employed for the dehydration of biological samples.
Brand Name:
Vulcanchem
CAS No.:
77-76-9
VCID:
VC20850795
InChI:
InChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3
SMILES:
CC(C)(OC)OC
Molecular Formula:
C5H12O2
Molecular Weight:
104.15 g/mol
2,2-Dimethoxypropane
CAS No.: 77-76-9
Cat. No.: VC20850795
Molecular Formula: C5H12O2
Molecular Weight: 104.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2,2-Dimethoxypropane is an organic compound, which may be used as a protecting agent in the process of the synthesis of structurally related alkaloids like narciclasine and lycoricidine using phenylbromide as the starting material. 2,2-Dimethoxypropane (DMP) is an organic building block commonly employed as a precursor to generate 2-methoxypropene (MPP). The degradation study of DMP in ionic liquids showed the formation of MPP and 2-ethoxypropene (EPP) in an identical ratio due to the tunneling effect. Conformational analysis of DMP based on ab initio calculations and matrix isolation infrared spectroscopy has been reported. DMP reacts with water to produce methanol and acetone. This reaction has been employed in a method for the quantification of water in natural products by gas-liquid chromatography. Acidified DMP has been employed for the dehydration of biological samples. |
|---|---|
| CAS No. | 77-76-9 |
| Molecular Formula | C5H12O2 |
| Molecular Weight | 104.15 g/mol |
| IUPAC Name | 2,2-dimethoxypropane |
| Standard InChI | InChI=1S/C5H12O2/c1-5(2,6-3)7-4/h1-4H3 |
| Standard InChI Key | HEWZVZIVELJPQZ-UHFFFAOYSA-N |
| SMILES | CC(C)(OC)OC |
| Canonical SMILES | CC(C)(OC)OC |
| Boiling Point | 83.0 °C |
| Melting Point | -47.0 °C |
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